

Lerociclib selective estrogen receptor degrader combination

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Compound Focus: Lerociclib

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Lerociclib + Fulvestrant: Phase III Clinical Data

The **LEONARDA-1** trial demonstrates that **lerociclib** combined with fulvestrant is a highly effective regimen for HR+/HER2- locally advanced or metastatic breast cancer patients who progressed on prior endocrine therapy [1] [2].

Efficacy Endpoints [1] [3] [2]

Endpoint	Lerociclib + Fulvestrant	Placebo + Fulvestrant	Hazard Ratio (HR) / p-value
Investigator-assessed Median PFS (Primary Endpoint)	11.07 months	5.49 months	HR: 0.451 (95% CI: 0.311-0.656); p = 0.000016
BICR-assessed Median PFS	Not Specified	Not Specified	HR: 0.353 (95% CI: 0.228-0.547); p = 0.000002
Objective Response Rate (ORR)	23.4%	8.7%	

Endpoint	Lerociclib + Fulvestrant	Placebo + Fulvestrant	Hazard Ratio (HR) / p-value
ORR (patients with measurable disease)	26.9%	9.9%	
Disease Control Rate (DCR)	81.8%	71.0%	
Clinical Benefit Rate (CBR)	48.2%	Not Specified	
Overall Survival (OS) at data cut-off	Immature	Immature	HR: 0.630 (95% CI: 0.267–1.484)

PFS benefit was consistent across key subgroups, including patients with primary endocrine resistance, liver metastases, and multiple metastatic sites [3] [2].

Safety Profile [3] [2] The safety profile of **lerociclib** is favorable and differentiated. The most common adverse events (AEs) are hematological, with low rates of key non-hematological AEs.

Safety Aspect	Incidence (Lerociclib + Fulvestrant)
Most Common Grade 3/4 AEs	Hematological toxicities (neutropenia, leukopenia)
Grade 3/4 Neutropenia	46.7%
Grade 4 Neutropenia	5.1%
Febrile Neutropenia	0%
Grade 3/4 Diarrhea	0%
Venous Thromboembolism (VTE)	0%
Treatment Discontinuation due to AE	0.7%

Preclinical Rationale for **Lerociclib + Oral SERD G1T48**

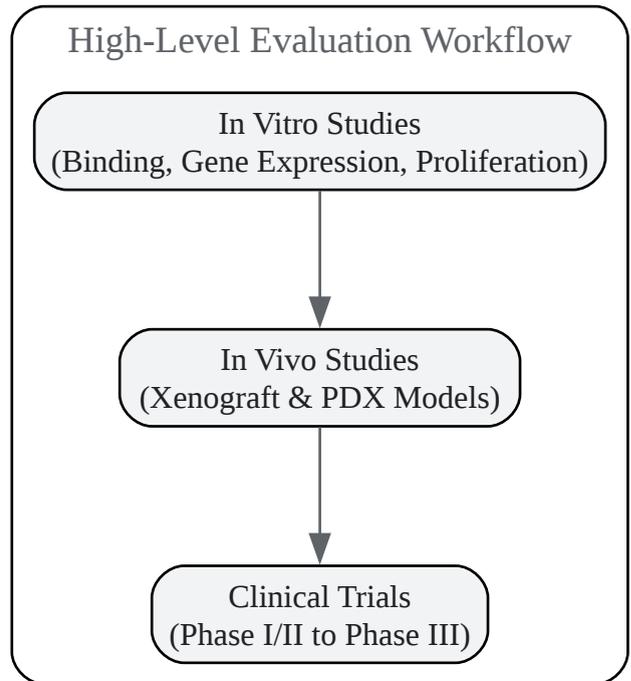
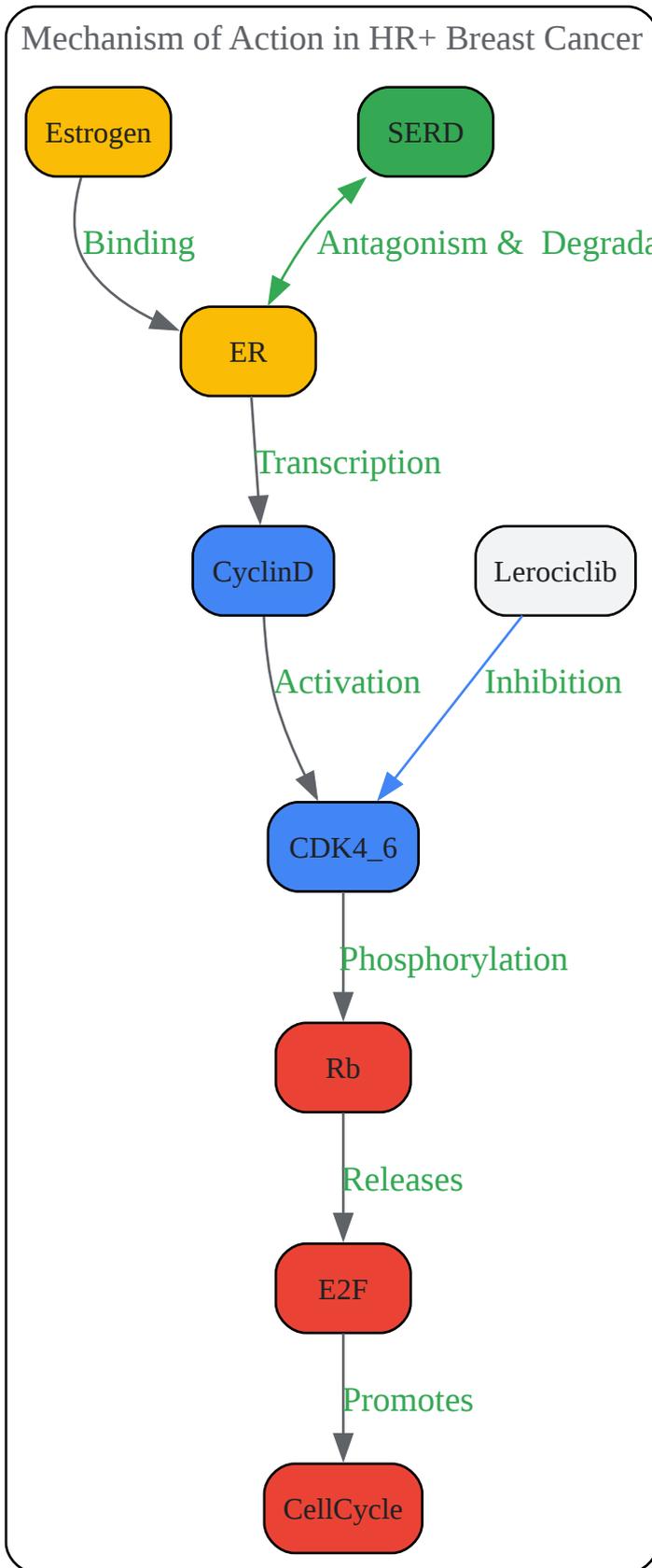
Research indicates strong synergy between **lerociclib** and the **oral Selective Estrogen Receptor Degradar (SERD) G1T48 (rintodestrant)** [4].

Key Experimental Findings and Methodologies

- **In Vitro Models:** G1T48 was evaluated in ER-positive breast cancer cell lines (e.g., MCF7). It potently inhibited estrogen-mediated transcription and proliferation, with efficacy similar to fulvestrant [4].
- **Mechanism of Action Assays:**
 - **In-Cell Western Assays:** Showed that G1T48 effectively downregulates ER protein levels, classifying it as a pure antiestrogen and SERD [4].
 - **Radioligand Binding Assays:** Demonstrated that G1T48 competitively displaces estradiol from the ER with greater potency than fulvestrant [4].
 - **Real-time PCR:** Confirmed suppression of classic ER target genes (e.g., TFF1) [4].
- **In Vivo Xenograft Models:** The combination of G1T48 and **lerociclib** showed **robust antitumor activity** in xenograft models, including those resistant to tamoxifen and estrogen deprivation. The combination was more effective than either agent alone in patient-derived xenograft models [4].

Signaling Pathway & Experimental Workflow

The diagram below illustrates the core mechanistic rationale and high-level workflow for evaluating the **lerociclib** + SERD combination.



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Future Directions in Combination Therapy

The field is evolving towards next-generation endocrine agents. **Oral SERDs** are emerging as a promising, more convenient alternative to intramuscular fulvestrant [5]. Clinical trials are actively exploring combinations of **oral SERDs with CDK4/6 inhibitors** to overcome resistance and improve outcomes [5] [6]. Furthermore, novel agents like **PROTACs** (e.g., vepdegestrant), which degrade the estrogen receptor via a different mechanism, represent the next frontier and are also being investigated in combination strategies [6].

This integrated approach—spanning validated clinical regimens, promising preclinical combinations, and novel mechanisms—highlights a robust strategy for targeting HR+ breast cancer.

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